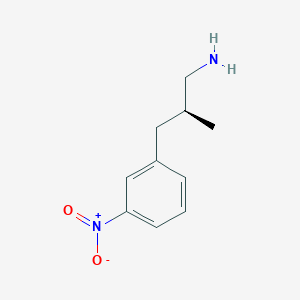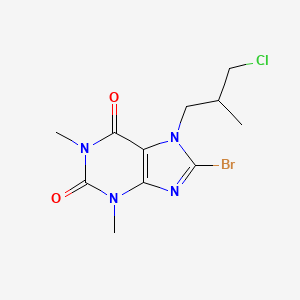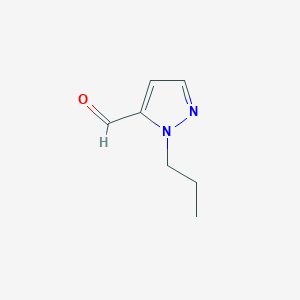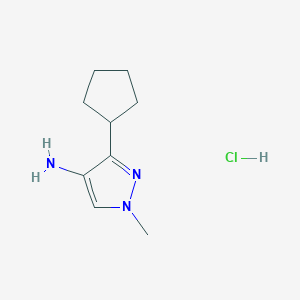
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as 3-Nitro-2-methylamphetamine (3-NTMA) and is a derivative of amphetamine. This compound has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine acts by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. By increasing dopamine release, (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine can produce feelings of euphoria and pleasure. It is also believed to have an impact on the levels of other neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine has been found to have significant biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and bronchodilation. In addition, it can produce feelings of euphoria, increased energy, and alertness.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine in lab experiments include its ability to selectively release dopamine and its potency as a psychostimulant. However, there are also limitations to its use. It can be difficult to control the dose and duration of exposure, and it can be challenging to interpret the results due to the complex effects of dopamine on behavior and cognition.
Future Directions
There are several future directions for research on (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine. One area of interest is its potential use as a tool for studying the mechanisms underlying drug addiction and abuse. Another area of research could focus on the effects of long-term exposure to (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine on the brain and behavior. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis method of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain the final product.
Scientific Research Applications
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine releasing agent and a potent psychostimulant. This compound can be used to study the effects of dopamine release on behavior and cognition. It can also be used to investigate the mechanisms underlying drug addiction and abuse.
properties
IUPAC Name |
(2S)-2-methyl-3-(3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRZJXYAINQJAY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)


![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B2822039.png)
![2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2822041.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2822044.png)
![2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2822047.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822048.png)


